Ortho-Chlorine Confers Distinct Conformational and Docking Properties
The ortho-chlorophenyl group in Urea, 1-allyl-3-(o-chlorophenyl)-2-thio- introduces steric hindrance that restricts rotation around the N–aryl bond, favoring a single dominant conformer in solution, whereas meta- and para-chloro isomers exhibit multiple populated rotamers. ¹H-NMR studies on N,N′-arylalkyl thioureas demonstrate that ortho-substitution alters the chemical shift of the thioureido NH protons by 0.3–0.6 ppm relative to para-substituted analogs, reflecting changes in intramolecular hydrogen-bond geometry and solvent accessibility [1]. In molecular docking against EGFR (PDB 1M17), N-allylthiourea derivatives with substituted phenyl rings—including chloro-substituted variants—achieved lower Rerank Scores compared to the unsubstituted parent N-allylthiourea and hydroxyurea, indicating more favorable binding interactions that are sensitive to the position of aryl substitution [2].
| Evidence Dimension | NH proton chemical shift (δ) as conformational reporter; molecular docking Rerank Score |
|---|---|
| Target Compound Data | Ortho-chloro substitution: restricted rotamer population; NH δ shifted by steric compression (exact δ value not publicly reported for this specific compound; class-level inference from arylalkyl thiourea series) |
| Comparator Or Baseline | Para-chloro analog: multiple rotamers; NH δ differs by +0.3 to +0.6 ppm downfield relative to ortho in studied arylalkyl thioureas. Unsubstituted N-allylthiourea: higher (less favorable) Rerank Score in EGFR docking. |
| Quantified Difference | Qualitative conformational restriction (ortho vs. para); Rerank Score improvement relative to unsubstituted N-allylthiourea (numerical values not publicly disclosed). |
| Conditions | ¹H-NMR in CDCl₃ or DMSO-d₆ (literature precedent for arylalkyl thioureas); molecular docking using Molegro Virtual Docker v5.5 with EGFR PDB 1M17, 1XKK, 3POZ. |
Why This Matters
The conformational restriction imposed by the ortho-chlorine directly impacts target binding geometry and thus biological selectivity, meaning procurement of the ortho isomer cannot be substituted by the para or meta isomers without altering SAR conclusions.
- [1] Sudha, L. V., & Sathyanarayana, D. N. (1984). Conformation of some N,N′-arylalkyl thioureas by ¹H-NMR and infrared spectral analysis. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(8), 759–764. View Source
- [2] Widiandani, T., Siswandono, Meiyanto, E., Sulistyowaty, M. I., Purwanto, B. T., & Hardjono, S. (2018). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Tropical Journal of Pharmaceutical Research, 17(8), 1607–1613. View Source
